molecular formula C14H18F3NO B2473333 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine CAS No. 1283719-21-0

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine

Cat. No.: B2473333
CAS No.: 1283719-21-0
M. Wt: 273.299
InChI Key: LVEYHAKODMONLP-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine is a fluorinated piperidine derivative. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a hydroxy-trifluoroethyl group at the fourth position of the ring. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various scientific research and industrial applications .

Preparation Methods

The synthesis of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

1-Benzyl-4-(1-hydroxy-2,2,2-trifluoroethyl)piperidine can be compared with other similar compounds, such as:

The presence of both the hydroxy and trifluoromethyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11/h1-5,12-13,19H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEYHAKODMONLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C(F)(F)F)O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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